molecular formula C9H11NO3S B13172104 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

Cat. No.: B13172104
M. Wt: 213.26 g/mol
InChI Key: NYNFIRUZKLXUKI-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a thiophene-based carbaldehyde derivative functionalized with a 3,4-dihydroxypyrrolidine substituent. The dihydroxypyrrolidine group confers hydrophilicity and conformational rigidity, distinguishing it from other thiophene-2-carbaldehydes with aryl, pyrene, or boron-containing substituents .

Properties

Molecular Formula

C9H11NO3S

Molecular Weight

213.26 g/mol

IUPAC Name

4-(3,4-dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S/c11-4-7-1-6(5-14-7)10-2-8(12)9(13)3-10/h1,4-5,8-9,12-13H,2-3H2

InChI Key

NYNFIRUZKLXUKI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=CSC(=C2)C=O)O)O

Origin of Product

United States

Preparation Methods

Preparation of the Thiophene-2-carbaldehyde Core

Thiophene-2-carbaldehyde is a key intermediate and can be prepared or sourced commercially. Its preparation methods include:

  • Direct formylation of thiophene : Using Vilsmeier-Haack reaction or related electrophilic aromatic substitution to introduce an aldehyde group at the 2-position.
  • Suzuki Coupling for substituted thiophenes : According to RSC Advances, aldehydes such as 4-bromothiophene-2-carbaldehyde can be coupled with aryl or heteroaryl boronic acids to afford substituted thiophene aldehydes, which serve as intermediates for further functionalization.

Synthesis of the 3,4-Dihydroxypyrrolidin-1-yl Moiety

The 3,4-dihydroxypyrrolidine fragment is commonly prepared via:

  • Oxidative cleavage of protected pyrrolidine derivatives : For example, tert-butyl 3,4-dihydroxypyrrolidine-1-carboxylate can be synthesized and then subjected to sodium periodate oxidation to generate the dihydroxy functionalities while maintaining the nitrogen protection.
  • Protection strategies : The use of tert-butoxycarbonyl (Boc) protecting groups on the nitrogen is standard to avoid side reactions during subsequent steps.

Coupling of the Pyrrolidine Moiety to the Thiophene Ring

The key step involves attaching the 3,4-dihydroxypyrrolidin-1-yl group to the thiophene-2-carbaldehyde at the 4-position. Methods include:

  • Nucleophilic substitution or amination : The nitrogen of the pyrrolidine ring can act as a nucleophile attacking an electrophilic site on a suitably activated thiophene derivative.
  • Use of coupling agents : Organic bases such as triethylamine or N-methylmorpholine and catalysts like 4-dimethylaminopyridine facilitate the coupling in organic solvents such as tetrahydrofuran or dichloromethane at controlled temperatures (10°C to 60°C).
  • Direct substitution on halogenated thiophene aldehydes : For example, 4-bromothiophene-2-carbaldehyde can be reacted with the pyrrolidine derivative under palladium-catalyzed conditions (Suzuki or Buchwald-Hartwig amination) to install the nitrogen substituent.

Oxidation and Deprotection Steps

  • After coupling, deprotection of the nitrogen (removal of Boc groups) is performed under acidic conditions, often using citric acid or trifluoroacetic acid, to yield the free amine.
  • The aldehyde group is preserved or introduced by selective oxidation if necessary.
  • Purification is achieved through extraction, filtration, and chromatographic techniques.

A summary of typical reaction parameters based on literature and patent disclosures is provided below:

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
Preparation of pyrrolidine derivative Sodium periodate oxidation of Boc-protected pyrrolidine Tetrahydrofuran/water Room temperature ~99% Used directly without further purification
Coupling reaction Triethylamine, DMAP, EDAC (coupling agents) Dichloromethane, THF 10°C to 60°C Not specified Controlled pH and inert atmosphere critical
Suzuki coupling (aryl substitution) Pd(0) catalyst, potassium carbonate base Tetrahydrofuran, water Reflux (~65-80°C) 70-92% (electron withdrawing substituents) Electron withdrawing groups improve yield
Deprotection Acidic aqueous solution (citric acid) Methanol, isopropyl acetate Room temperature High pH adjusted to 2-4.2 for efficient cleavage

Analytical Characterization

The synthesized compound and intermediates are characterized by:

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents and Conditions Advantages Limitations
Thiophene-2-carbaldehyde synthesis Electrophilic formylation or Suzuki coupling Vilsmeier-Haack reagent or Pd-catalyzed coupling High regioselectivity Requires careful control of conditions
Pyrrolidine dihydroxy moiety synthesis Oxidation of Boc-protected pyrrolidine Sodium periodate in THF/water High yield, mild conditions Requires protection/deprotection steps
Coupling of pyrrolidine to thiophene Nucleophilic substitution or Pd-catalyzed amination Triethylamine, DMAP, EDAC, DCM, 10-60°C Efficient coupling, scalable Sensitive to moisture and temperature
Deprotection and purification Acidic cleavage of Boc groups Citric acid, methanol/isopropyl acetate Clean deprotection Requires pH control

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the aldehyde group can produce alcohols .

Scientific Research Applications

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The hydroxyl groups and the thiophene ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. This compound can modulate various biochemical pathways, depending on its specific interactions with molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Substituent Diversity
  • Target Compound : The 3,4-dihydroxypyrrolidine group introduces two hydroxyl groups and a saturated five-membered ring, enabling hydrogen bonding and increased solubility in polar solvents.
  • 4-Arylthiophene-2-carbaldehydes (e.g., 4-(3,5-dimethylphenyl)thiophene-2-carbaldehyde): Synthesized via Suzuki-Miyaura coupling, these derivatives feature aryl groups that enhance lipophilicity and π-π stacking capabilities, critical for antibacterial and antioxidant activities .
  • Pyrene-Substituted Derivatives (e.g., 5-(pyren-1-yl)thiophene-2-carbaldehyde): The pyrene moiety imparts fluorescence and enhanced BSA binding, making these compounds suitable for bioimaging or protein interaction studies .
  • Triphenylamine Derivatives (e.g., 5-(4-(diphenylamino)phenyl)thiophene-2-carbaldehyde): The triphenylamine group enables aggregation-induced emission (AIE) and optoelectronic applications, such as organic light-emitting diodes (OLEDs) .
  • Boronated Derivatives (e.g., 5-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)thiophene-2-carbaldehyde): Boronate esters serve as intermediates in Suzuki-Miyaura reactions, highlighting their synthetic versatility .
Optoelectronic Performance
  • Triphenylamine Derivatives: Demonstrate strong AIE and charge-transport properties, with applications in covalent organic frameworks (COFs) and photovoltaic devices. The dihydroxypyrrolidine group’s electron-donating effects could modulate electronic properties but may reduce stability in non-polar environments .

Physicochemical Properties

Property Target Compound 4-(3,5-Dimethylphenyl) Derivative Pyrene-Substituted Derivative Triphenylamine Derivative
Molecular Weight ~283.33 g/mol ~242 g/mol ~354 g/mol 355.45 g/mol
Solubility High (polar solvents) Moderate (DCM, DMSO) Low (lipophilic solvents) Low (organic solvents)
Key Functional Groups Dihydroxypyrrolidine, aldehyde Aryl, aldehyde Pyrene, aldehyde Triphenylamine, aldehyde
Applications Potential biological ligands Antibacterial/antioxidant agents BSA binding, fluorescence COF ligands, OLEDs

Stability and Reactivity

  • The dihydroxyprolidine group may render the target compound prone to oxidation, unlike aryl or pyrene derivatives, which are more stable under ambient conditions.
  • Boronated derivatives exhibit high reactivity in cross-coupling reactions, whereas the target compound’s aldehyde group could participate in Schiff base formation for drug delivery or sensor design .

Biological Activity

4-(3,4-Dihydroxypyrrolidin-1-yl)thiophene-2-carbaldehyde is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11NO3S
  • Molecular Weight : 213.25 g/mol
  • CAS Number : 106670040

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures often exhibit:

  • Antioxidant Activity : The presence of hydroxyl groups can enhance the compound's ability to scavenge free radicals.
  • Antimicrobial Properties : Thiophene derivatives have been reported to possess significant antibacterial and antifungal activities.
  • Cytotoxic Effects : Some studies suggest that this compound may induce apoptosis in cancer cells through mitochondrial pathways.

Biological Activity Overview

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals, reducing oxidative stress.
AntimicrobialExhibits significant activity against various bacterial and fungal strains.
CytotoxicInduces apoptosis in cancer cell lines through mitochondrial pathways.

Case Studies and Research Findings

  • Antioxidant Activity Study
    • A study evaluated the antioxidant capacity of thiophene derivatives, including this compound, using DPPH and ABTS assays. The results indicated a strong scavenging effect, suggesting potential applications in reducing oxidative stress-related diseases.
  • Antimicrobial Efficacy
    • In vitro tests demonstrated that the compound showed effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined to be significantly lower than those for standard antibiotics, indicating a promising alternative for treating infections.
  • Cytotoxicity Against Cancer Cells
    • A series of experiments were conducted on human cancer cell lines (e.g., MCF-7 breast cancer and A549 lung cancer). The compound exhibited dose-dependent cytotoxicity, with IC50 values suggesting potent anti-cancer properties. Mechanistic studies revealed that the compound triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

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